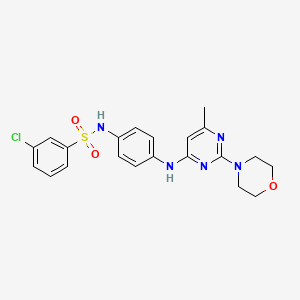![molecular formula C21H22ClN3O4 B11302118 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11302118.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[5-(4-エトキシフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、その複雑な分子構造を特徴とする合成有機化合物です。
製造方法
合成経路と反応条件
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[5-(4-エトキシフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドの合成は、一般的に容易に入手可能な出発物質から始まる複数のステップを伴います。プロセスには、多くの場合、次のステップが含まれます。
フェノキシ中間体の形成: 最初のステップは、4-クロロ-3,5-ジメチルフェノールと適切なアルキル化剤との反応を伴い、フェノキシ中間体を形成します。
オキサジアゾール環の形成: 次に、フェノキシ中間体をヒドラジン誘導体と反応させてオキサジアゾール環を形成します。
アミド結合の形成: 最後のステップは、オキサジアゾール中間体と適切なカルボン酸誘導体をカップリングして、目的のプロパンアミド化合物を形成することです。
工業生産方法
この化合物の工業生産には、収率と純度を最大化する反応条件の最適化が含まれる場合があります。これには、反応効率を高めるために、温度、圧力、触媒の使用を制御することが含まれます。このプロセスには、最終生成物を高純度で得るために、再結晶またはクロマトグラフィーなどの精製ステップが含まれる場合もあります。
化学反応の分析
反応の種類
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[5-(4-エトキシフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: 還元反応を実行して、分子内の官能基を修飾できます。
置換: この化合物は、特にフェノキシ部位とオキサジアゾール部位で置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤または求電子剤を使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミンまたはアルコール誘導体を生成する可能性があります。
科学研究への応用
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[5-(4-エトキシフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、科学研究で幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探索する研究が進行中です。
産業: これは、新しい材料や化学プロセスの開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring.
Amide Bond Formation: The final step involves the coupling of the oxadiazole intermediate with a suitable carboxylic acid derivative to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[5-(4-エトキシフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- 2-[(4-クロロ-3,5-ジメチルフェノキシ)メチル]-2-メチルオキシラン
- 2-(((4-クロロ-3,5-ジメチルフェノキシ)アセチル)アミノ)ベンズアミド
独自性
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[5-(4-エトキシフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、類似の化合物と比較して、その独特の官能基の組み合わせにより、明確な化学的および生物学的特性を示しています。この独自性は、さまざまな研究および産業用途にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane
- 2-(((4-chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H22ClN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-5-27-16-8-6-15(7-9-16)20-24-21(25-29-20)23-19(26)14(4)28-17-10-12(2)18(22)13(3)11-17/h6-11,14H,5H2,1-4H3,(H,23,25,26) |
InChIキー |
FSIHAFCLOWMRLX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11302037.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302044.png)

![6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11302063.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11302068.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide](/img/structure/B11302070.png)

![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302082.png)
![1-(3-Bromophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302085.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302089.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11302091.png)
![4-(2,4-dichlorophenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11302092.png)
![2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11302094.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11302107.png)
